Colneleic acid

Lipoxygenase inhibition Plant defense signaling Oxylipin biochemistry

Colneleic acid is a divinyl ether oxylipin and an active metabolite of linoleic acid, belonging to the class of long-chain, divinyl ether fatty acids. It is biosynthesized in plants, notably in potatoes (Solanum tuberosum), via the 9-lipoxygenase (9-LOX) pathway from linoleic acid.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 52761-34-9
Cat. No. B1238126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColneleic acid
CAS52761-34-9
Synonyms9-(nona-1',3'-dienoxy)non-8-enoic acid
colneleic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=COC=CCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+
InChIKeyHHZKKFXQEIBVEV-CXXUKANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colneleic Acid (CAS 52761-34-9) Product Specification and Procurement Guide


Colneleic acid is a divinyl ether oxylipin and an active metabolite of linoleic acid, belonging to the class of long-chain, divinyl ether fatty acids . It is biosynthesized in plants, notably in potatoes (Solanum tuberosum), via the 9-lipoxygenase (9-LOX) pathway from linoleic acid [1]. This compound is a key intermediate in the plant defense response, functioning as an endogenous inhibitor of plant lipoxygenase and exhibiting antifungal properties [2].

Why Generic Substitution of Colneleic Acid Is Not Recommended for Research Applications


Colneleic acid's unique divinyl ether moiety imparts a distinct biochemical profile that is not replicated by other oxylipins or fatty acid derivatives . Its specific inhibitory activity against plant 9-LOX (Ki = 8 μM) and its role as a pathogen-responsive signal molecule in solanaceous plants are not shared by close structural analogs such as colnelenic acid, which is derived from linolenic acid rather than linoleic acid [1]. Substitution with generic oxylipins or other divinyl ether fatty acids would yield different biological outcomes in assays of plant defense, lipid signaling, or antifungal activity [2]. Therefore, procurement of the specific compound is essential for reproducible and interpretable results.

Colneleic Acid Quantitative Evidence for Research Selection


Potent Inhibition of Plant 9-Lipoxygenase (9-LOX) by Colneleic Acid

Colneleic acid acts as a potent inhibitor of potato 9-lipoxygenase (9-LOX), the enzyme responsible for its own biosynthesis. In a direct biochemical assay, colneleic acid inhibited potato 9-LOX with a Ki value of 8 μM, demonstrating strong feedback inhibition [1]. This inhibitory activity is specific to the divinyl ether structure and is not observed with other oxylipins like jasmonic acid or its precursor, 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

Lipoxygenase inhibition Plant defense signaling Oxylipin biochemistry

Concentration-Dependent Antifungal Activity Against Phytophthora infestans

Colneleic acid exhibits concentration-dependent inhibition of Phytophthora infestans, the causal agent of potato late blight. In vitro assays showed that colneleic acid reduced P. infestans hyphal growth at concentrations of 15, 75, and 150 µM, and also decreased cystospore germination in a dose-dependent manner [1]. In contrast, jasmonic acid levels did not change significantly during P. infestans infection, indicating a distinct role for divinyl ether oxylipins in antifungal defense [2].

Antifungal activity Plant-pathogen interaction Late blight disease

Differential Accumulation in Pathogen-Infected Potato Leaves Compared to Jasmonic Acid

In potato leaves infected with Pseudomonas syringae pv. maculicola, colneleic acid accumulated rapidly and to high levels, whereas jasmonic acid (JA), a 13-LOX-derived oxylipin, accumulated after bacterial infiltration but not after infection with Phytophthora infestans [1]. This pathogen-specific accumulation profile highlights the unique role of colneleic acid in defense signaling that is distinct from JA-mediated pathways.

Oxylipin profiling Plant defense response Pathogen infection

Optimal Application Scenarios for Colneleic Acid in Research and Industry


Plant Defense Signaling and 9-LOX Pathway Studies

Colneleic acid is ideally suited for investigating 9-lipoxygenase (9-LOX) regulation and downstream signaling in plants. Its potent feedback inhibition of potato 9-LOX (Ki = 8 μM) allows researchers to specifically probe the role of this enzyme in oxylipin biosynthesis and defense responses [1]. Unlike jasmonic acid, which acts via a distinct 13-LOX pathway, colneleic acid provides a selective tool for dissecting 9-LOX-mediated signaling networks.

Antifungal Screening and Plant-Pathogen Interaction Research

The direct antifungal activity of colneleic acid against Phytophthora infestans, with concentration-dependent inhibition of hyphal growth and cystospore germination, makes it a valuable reference compound for screening novel antifungal agents and studying plant chemical defense mechanisms [1]. Its unique divinyl ether structure confers antifungal properties not found in other plant oxylipins, positioning it as a key standard for bioassays in agricultural research.

Oxylipin Profiling and Biomarker Discovery

Colneleic acid's specific and rapid accumulation in potato leaves upon pathogen infection distinguishes it from other oxylipins like jasmonic acid, which exhibits a different temporal and pathogen-specific response [1]. This makes colneleic acid an essential analytical standard for LC-MS/MS or GC-MS oxylipin profiling studies aimed at identifying biomarkers of plant disease resistance or susceptibility.

Technical Documentation Hub

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